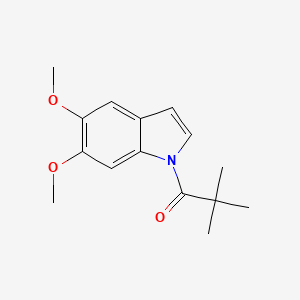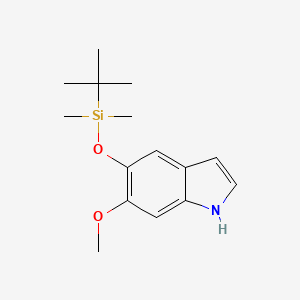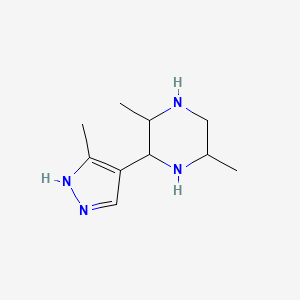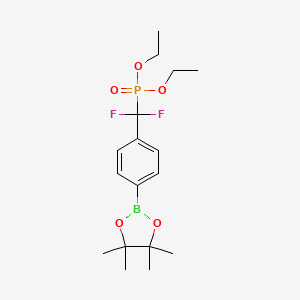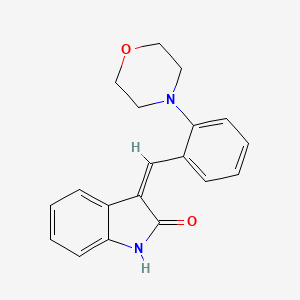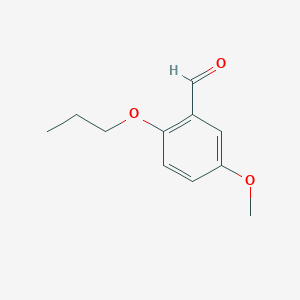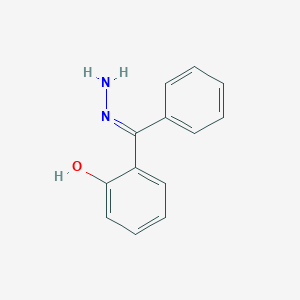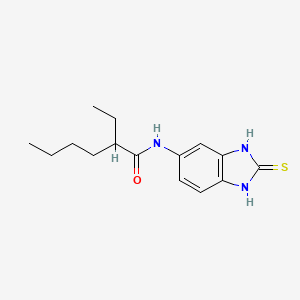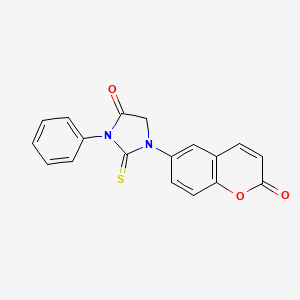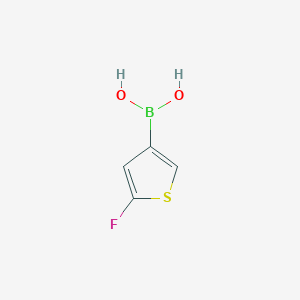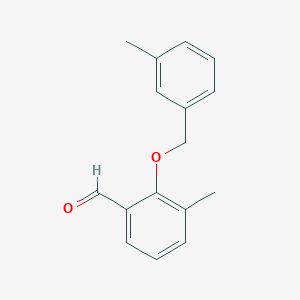
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group substituted with a 3-methyl group and a 3-methylbenzyl group linked through an ether bond. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
- 3-Methylbenzaldehyde
- 2-((3-Methylbenzyl)oxy)benzaldehyde
Comparison: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the methyl groups and the ether linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from similar compounds. For example, 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a different substitution pattern, leading to variations in its reactivity and applications.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3 |
Clave InChI |
AWAQUJSSHDXHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



